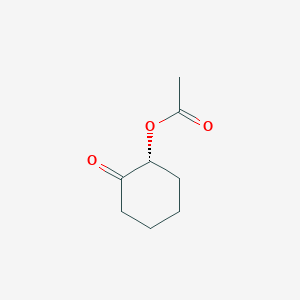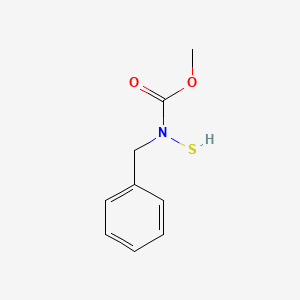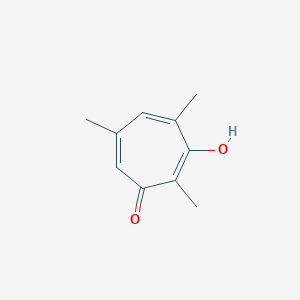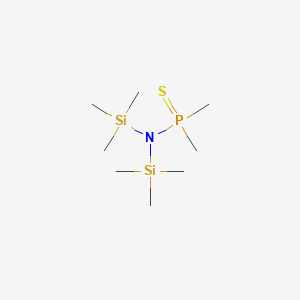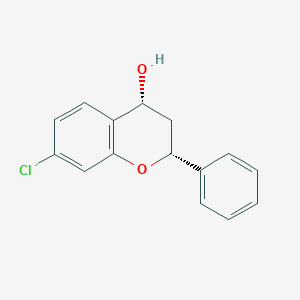
(2R,4R)-7-Chloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-7-Chloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a chlorine atom and a phenyl group. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-7-Chloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves several steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzopyran ring system. The introduction of the chlorine atom and the phenyl group is achieved through selective halogenation and Friedel-Crafts alkylation reactions, respectively. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-7-Chloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,4R)-7-Chloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,4R)-7-Chloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-Methyl-2-pipecolic acid: Another chiral compound with similar stereochemistry but different functional groups.
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid: Shares the (2R,4R) configuration but has distinct chemical properties.
Uniqueness
(2R,4R)-7-Chloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific combination of a benzopyran ring, chlorine atom, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
63483-23-8 |
|---|---|
Fórmula molecular |
C15H13ClO2 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
(2R,4R)-7-chloro-2-phenyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H13ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,13-14,17H,9H2/t13-,14-/m1/s1 |
Clave InChI |
SDRVCAYSJHVOPH-ZIAGYGMSSA-N |
SMILES isomérico |
C1[C@H](C2=C(C=C(C=C2)Cl)O[C@H]1C3=CC=CC=C3)O |
SMILES canónico |
C1C(C2=C(C=C(C=C2)Cl)OC1C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
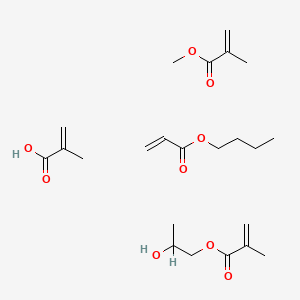
![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

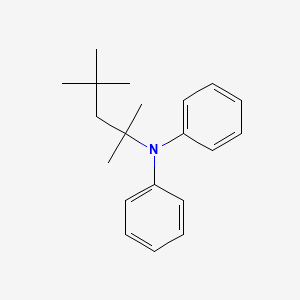
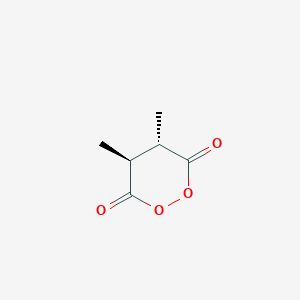
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
